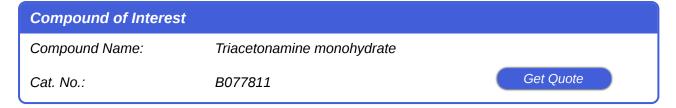


# Triacetonamine Monohydrate: A Technical Overview for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **triacetonamine monohydrate**, a key chemical intermediate. The document covers its fundamental molecular properties, synthesis, and significant chemical transformations, presenting quantitative data in structured tables and detailing experimental methodologies.

## **Core Molecular and Physical Properties**

Triacetonamine, scientifically known as 2,2,6,6-tetramethyl-4-piperidone, is a versatile organic compound. Its monohydrate form is a common commercial and laboratory staple. It is important to distinguish between the monomeric and a dimeric form, which can lead to confusion in molecular weight and formula interpretation. This guide focuses on the monomeric monohydrate.



Property	Data	Citation
Chemical Name	2,2,6,6-tetramethylpiperidin-4- one, hydrate	[1]
Synonyms	Triacetonamine monohydrate, TAA monohydrate	[1][2]
CAS Number	10581-38-1	[1][2]
Molecular Formula	C9H19NO2	[1][3]
Molecular Weight	173.25 g/mol	[1][3]
Appearance	White to yellow or brownish crystalline solid	[2]
Melting Point	59-63 °C	[1][2]
Boiling Point	205.6 °C at 760 mmHg (anhydrous)	[1]
Solubility	Readily soluble in water (249 g/L at 20 °C)	[2]

Note: A separate compound, sometimes referred to as triacetone amine monohydrate with the molecular formula  $C_{18}H_{38}N_2O_4$  and a molecular weight of 346.5 g/mol , is a dihydrate of a bis(piperidone) species and should not be confused with the monomeric form described here. [4]

### **Applications in Synthesis**

Triacetonamine is a crucial precursor in the synthesis of Hindered Amine Light Stabilizers (HALS), which are vital for preventing polymer degradation from exposure to light and heat.[4] It also serves as an intermediate for various pharmaceutical products and pesticides.[1] A primary application is its conversion to 2,2,6,6-tetramethyl-4-piperidinol, a foundational building block for many HALS.

## **Experimental Protocols**



Detailed methodologies for the synthesis of triacetonamine and its subsequent conversion are provided below for research and development purposes.

### **Protocol 1: Synthesis of Triacetonamine from Acetone**

This process involves the condensation of acetone with ammonia in the presence of a catalyst. Several variations exist, with differences in catalysts and reaction conditions.

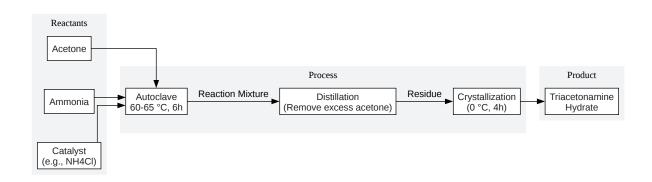
#### Materials:

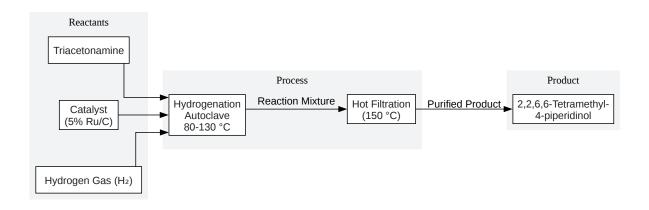
- Acetone
- Ammonia (gaseous or aqueous)
- Catalyst (e.g., Ammonium Chloride, Ammonium Nitrate, Calcium Chloride)
- Autoclave or high-pressure reactor
- Sodium Hydroxide (NaOH) for neutralization

Methodology (Example from Patent US4536581A):

- A mixture of 3500 g of acetone (60.3 moles), 70 g of ammonium chloride, and 230 g of ammonia (13.5 moles) is heated in an autoclave.[2]
- The reaction is maintained for six hours at a temperature of 60-65 °C.[2]
- After cooling to ambient temperature, the reaction mixture is processed to separate the product.[2]
- The unreacted acetone is removed by distillation.
- The residue is cooled to 0 °C for four hours to crystallize the triacetonamine hydrate.
- The resulting product can be further purified or used directly in subsequent synthetic steps.
   [2]







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### References

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